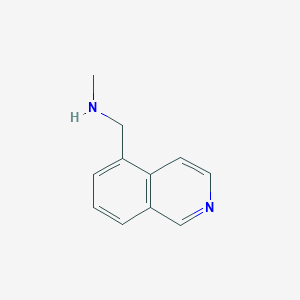

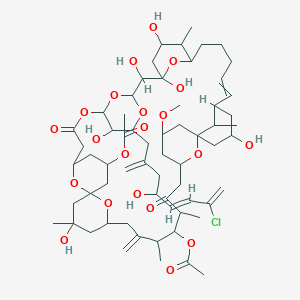

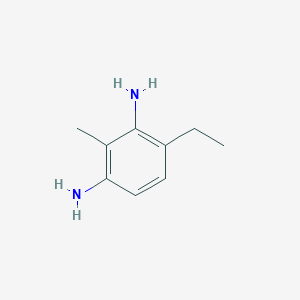

![molecular formula C8H9NO2 B129620 3-氰基双环[1.1.1]戊烷-1-甲酸甲酯 CAS No. 156329-62-3](/img/structure/B129620.png)

3-氰基双环[1.1.1]戊烷-1-甲酸甲酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate is a compound that falls within the realm of organic chemistry, specifically in the category of bicyclic structures with functional groups such as nitriles and esters. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and functionalities that can be used to infer properties and reactivity patterns. For instance, the synthesis of cyclopropane fatty acids as potential inhibitors of mycolic acid biosynthesis involves the manipulation of cyclopropene rings, which are related to the bicyclic structure of interest .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, protection of functional groups, and the use of specific reagents to achieve the desired structural motifs. For example, the synthesis of methyl 3-(2-octadecylcyclopropen-1-yl)propanoate required the protection of the cyclopropene ring by iodination to facilitate further functional group transformations . This suggests that similar strategies could be employed in the synthesis of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate, where protecting groups may be used to prevent unwanted reactions at sensitive sites during the synthetic sequence.

Molecular Structure Analysis

The molecular structure of compounds with bicyclic frameworks and functional groups like nitriles and esters can be quite complex. The paper on 1,3-bis[tris(trimethylsilyl)methyl]-2,4,5-triselena-1,3-digermabicyclo[1.1.1]pentane provides an example of a complex bicyclic system where the distances between atoms and the interactions between different elements are crucial for the stability and reactivity of the molecule . These structural analyses are typically conducted using techniques such as X-ray crystallography and NMR spectroscopy.

Chemical Reactions Analysis

The reactivity of a compound like methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate can be inferred from the reactivity of similar structures. Cyclopropene and cyclopropane rings are known to be reactive due to ring strain, and their reactions often involve ring-opening or addition reactions . The presence of a nitrile group could also introduce reactivity towards nucleophiles, while the ester functionality might be susceptible to hydrolysis or transesterification under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. For instance, the presence of a carboxylic acid isostere, such as the cyclopentane-1,3-dione unit, can affect the acidity, lipophilicity, and overall reactivity of the molecule . Similarly, the ketone functionality in fragrance materials can impact their volatility, olfactory properties, and toxicity profile . Therefore, the physical and chemical properties of methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate would likely be a combination of the properties imparted by its nitrile and ester groups, as well as the unique bicyclic structure.

科学研究应用

液晶研究

- 亚甲基连接液晶二聚体:对亚甲基连接液晶二聚体的研究,包括它们的过渡性质和扭曲弯向列相的表征。这项研究可能表明像 3-氰基双环[1.1.1]戊烷-1-甲酸甲酯这样的结构复杂的分子在材料科学中的潜力,特别是在开发具有独特性质的新型液晶相方面 (Henderson & Imrie, 2011)。

药物化学与生物学

- 茉莉酸及其衍生物:对茉莉酸 (JA) 及其衍生物的合成、用途和生物活性的探索证明了植物来源化合物在药物方面的潜在应用。这项研究可能间接地表明了 3-氰基双环[1.1.1]戊烷-1-甲酸甲酯可以应用的生物化学和药物研究领域,特别是考虑到其结构的独特性和潜在的反应性 (Ghasemi Pirbalouti, Sajjadi, & Parang, 2014)。

环境与可持续性研究

- 生物燃料研究:对丁醇和戊醇作为生物燃料的研究突出了对可持续且环保的化石燃料替代品的持续探索。该领域的研究所能受益于对 3-氰基双环[1.1.1]戊烷-1-甲酸甲酯等新型有机化合物的研究,特别是在能源生产和环境影响缓解方面 (VinodBabu, Madhumurthy, & AmbaPrasadRao, 2017)。

安全和危害

属性

IUPAC Name |

methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c1-11-6(10)8-2-7(3-8,4-8)5-9/h2-4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHDZIHLWBZWJMI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC(C1)(C2)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | |

CAS RN |

156329-62-3 |

Source

|

| Record name | Methyl 3-cyanobicyclo[1.1.1]pentane-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

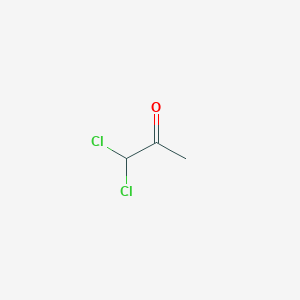

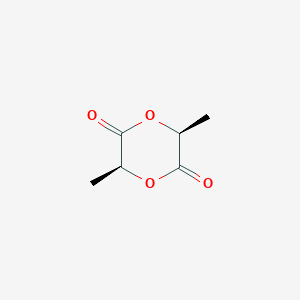

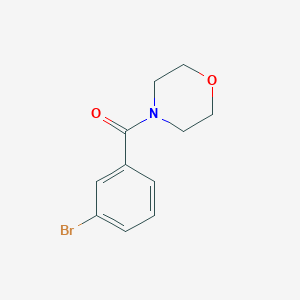

![(E)-But-2-enedioic acid;6-methyl-11-(2-piperazin-1-ylethoxy)-11H-benzo[c][1,2]benzothiazepine 5,5-dioxide](/img/structure/B129539.png)

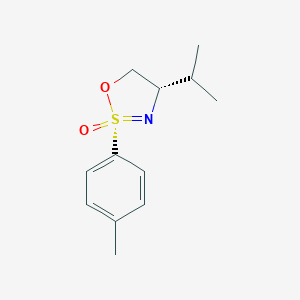

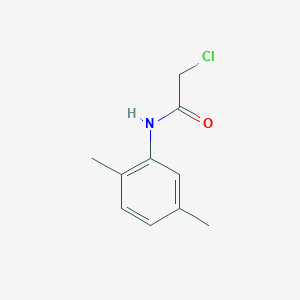

![[(2,6-Diethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B129553.png)

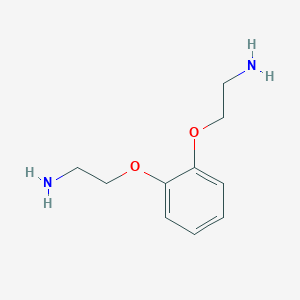

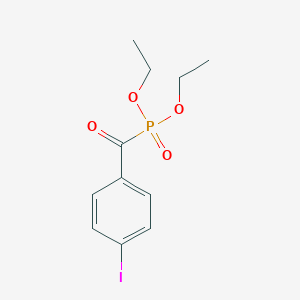

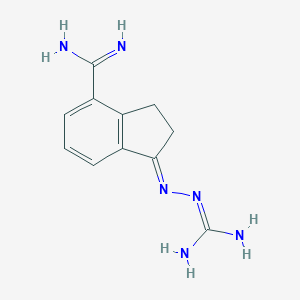

![3,6-diamino-2H-pyrazolo[3,4-b]pyrazine-5-carbonitrile](/img/structure/B129560.png)